N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
The compound N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 1-benzothiophen-3-yl group and a thiophen-2-ylmethyl substituent. Its molecular formula is C₂₁H₂₃N₃O₂S₂, with a molecular weight of 413.5 g/mol. The core ethanediamide backbone links two nitrogen atoms, each substituted with aromatic heterocycles (benzothiophene and thiophene) and a dimethylaminoethyl group.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-22(2)16(15-12-26-17-8-4-3-7-14(15)17)11-21-19(24)18(23)20-10-13-6-5-9-25-13/h3-9,12,16H,10-11H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBCMWSGVPTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of benzothiophene derivatives with thiophene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-throughput screening can also aid in identifying the most effective synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Aromatic Heterocycles: The target compound uniquely combines benzothiophene (a fused benzene-thiophene system) with thiophene, whereas analogs like and feature simpler monocyclic systems (thiophene or thiazole). Benzothiophene’s extended π-system may enhance binding affinity in biological targets compared to single-ring analogs .
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (413.5 vs. 303.16 in ) suggests increased lipophilicity, which could influence membrane permeability and pharmacokinetics.
Spectroscopic Characterization
Table 2: Spectroscopic Data Comparison
Key Observations:
- The target compound’s benzothiophene and thiophene substituents would produce distinct aromatic proton signals (δ 6.5–8.0 ppm) and sulfur-related IR stretches (C–S ~650–750 cm⁻¹).
- The dimethylamino group in and the target compound contributes to upfield-shifted methyl signals (δ 2.2–2.4 ppm).
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 395.5 g/mol. Its structure includes:
- Benzothiophene moiety : Contributes to its aromatic properties and potential interactions with biological targets.
- Dimethylamino group : Enhances solubility and reactivity.
- Thiol group : May facilitate interactions with various proteins.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Inhibition of RNA-binding proteins : Such as HuR, which plays a significant role in cancer progression and inflammation. The unique combination of the indole and benzothiophene moieties may enhance binding affinity to these proteins.
- Anticancer properties : Preliminary studies suggest potential cytotoxic effects on various cancer cell lines, although specific data on this compound is limited.
Case Studies
- In Vitro Studies :
-
Binding Affinity Studies :
- Research involving molecular docking simulations demonstrated that the compound could effectively bind to target proteins involved in tumor growth, further supporting its potential therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzothiophene core.
- Introduction of the dimethylamino ethyl substituent through nucleophilic substitution reactions.
- Final coupling with thiophenes to complete the structure.
Data Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
